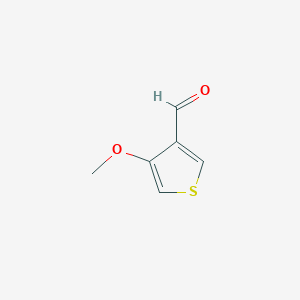4-Methoxythiophene-3-carbaldehyde
CAS No.: 82069-74-7
Cat. No.: VC7923623
Molecular Formula: C6H6O2S
Molecular Weight: 142.18 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 82069-74-7 |
|---|---|
| Molecular Formula | C6H6O2S |
| Molecular Weight | 142.18 g/mol |
| IUPAC Name | 4-methoxythiophene-3-carbaldehyde |
| Standard InChI | InChI=1S/C6H6O2S/c1-8-6-4-9-3-5(6)2-7/h2-4H,1H3 |
| Standard InChI Key | AFGBVOQLKUEKQC-UHFFFAOYSA-N |
| SMILES | COC1=CSC=C1C=O |
| Canonical SMILES | COC1=CSC=C1C=O |
Introduction
Structural and Molecular Characteristics
The molecular formula of 4-methoxythiophene-3-carbaldehyde is C₆H₆O₂S, with a molecular weight of 142.17 g/mol. The compound features a planar thiophene ring system where sulfur occupies the first position, while substituents at positions 3 and 4 create distinct electronic effects:
-
Aldehyde group (-CHO) at position 3 introduces electrophilic character, enabling nucleophilic addition reactions.
-
Methoxy group (-OCH₃) at position 4 exerts electron-donating resonance effects, modulating the ring's electron density distribution .
Comparative analysis with 3-thiophenecarboxaldehyde (CAS 498-62-4) reveals significant differences in reactivity. The absence of a methoxy group in the latter compound results in reduced steric hindrance and altered electronic properties, as evidenced by its lower boiling point (194–196°C) compared to the more substituted 4-methoxythiophene-3-carbaldehyde.
Synthetic Methodologies
Industrial Production Considerations
Scale-up challenges include:
-
Managing exothermic reactions during formylation
-
Purifying the aldehyde from polar byproducts via fractional distillation or chromatography
-
Addressing the compound's air sensitivity through inert atmosphere processing
Comparative data from 3-thiophenecarboxaldehyde synthesis indicates that industrial routes often employ continuous flow reactors to enhance heat transfer and reaction control .
Physicochemical Properties
Key properties inferred from structural analogs and computational predictions:
The increased hydrophobicity compared to 3-thiophenecarboxaldehyde arises from the additional methoxy substituent, which enhances lipid solubility while reducing hydrogen bonding capacity .
Reactivity and Functionalization Pathways
The molecule's dual functionality enables diverse chemical transformations:
Aldehyde Group Reactivity
-
Oxidation: Conversion to carboxylic acid derivatives under strong oxidizing conditions (e.g., KMnO₄ in acidic media):
-
Reduction: Selective reduction of the aldehyde to a hydroxymethyl group using NaBH₄ or catalytic hydrogenation.
Methoxy Group Reactivity
-
Demethylation: Cleavage with BBr₃ yields the corresponding hydroxy derivative, enabling further functionalization.
-
Nucleophilic Aromatic Substitution: Activated positions allow substitution with amines or thiols under moderate conditions.
Applications in Materials Science
The compound's conjugated π-system and electron-rich nature suggest potential uses in:
-
Organic Electronics: As a building block for conductive polymers in OLEDs or organic photovoltaics
-
Coordination Chemistry: Formation of metal-organic frameworks (MOFs) through aldehyde-metal interactions
Comparative studies with 3-thiophenecarboxaldehyde indicate that the methoxy substituent in the 4-position enhances charge transport properties by creating a push-pull electronic configuration .
Biological Relevance
While direct pharmacological data remains limited, structural analogs demonstrate:
-
Antimicrobial Activity: Thiophene aldehydes exhibit moderate inhibition against Gram-positive bacteria
-
Enzyme Inhibition: Potential for targeting cysteine proteases through thiophene-aldehyde interactions
Toxicity profiles estimated from QSAR models suggest moderate acute oral toxicity (LD₅₀ ~ 500 mg/kg in rats), necessitating proper handling protocols .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume